molecular formula C6H9O6- B1234317 5-dehydro-2-deoxy-D-gluconate

5-dehydro-2-deoxy-D-gluconate

Cat. No. B1234317
M. Wt: 177.13 g/mol
InChI Key: UCYNJPYWOSFBAT-CVYQJGLWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-dehydro-2-deoxy-D-gluconate is a ketoaldonate. It derives from a D-gluconate.

Scientific Research Applications

Biocatalytic Synthesis

5-Dehydro-2-deoxy-D-gluconate, also known as 2-keto-3-deoxy-d-gluconate (KDG), can be efficiently produced through biocatalytic synthesis. A notable study by Matsubara et al. (2014) demonstrated a one-step biocatalytic procedure using recombinant gluconate dehydratase from Thermoproteus tenax. This method showed complete conversion of D-gluconate to stereochemically pure D-KDG with about 90% yield, emphasizing its economic and efficiency advantages in producing KDG for research in bacterial polysaccharides and cell wall components (Matsubara et al., 2014).

Dehydrogenation of Saccharides

Kulhánek et al. (2008) explored the biochemical dehydrogenation of saccharides, including the conversion of 2-deoxy-D-glucose to 2-deoxy-d-gluconate. This process involved fermentation with Pseudomonas aeruginosa, yielding significant amounts of barium 2-deoxy-d-gluconate, demonstrating an efficient pathway to synthesize 2-deoxy-d-gluconate derivatives (Kulhánek et al., 2008).

Electrochemical Oxidation Studies

The electrochemical oxidation of D-glucose, which results in intermediates like KDG, has been investigated. For instance, Beden et al. (1996) utilized in situ reflectance infrared spectroscopic techniques to study the electrooxidation process of D-glucose at platinum electrodes in an alkaline medium. Their findings contribute to the understanding of reactive intermediates in the oxidation process, relevant to studies involving KDG (Beden et al., 1996).

Mutant Strains for Efficient Production

Research by Elfari et al. (2005) on Gluconobacter oxydans demonstrated the mutant strain's capability to convert glucose almost quantitatively to 5-keto-d-gluconic acid, an important step in the production of 5-dehydro-2-deoxy-D-gluconate. This study is significant for developing efficient industrial processes for the production of such compounds (Elfari et al., 2005).

properties

Product Name

5-dehydro-2-deoxy-D-gluconate

Molecular Formula

C6H9O6-

Molecular Weight

177.13 g/mol

IUPAC Name

(3R,4S)-3,4,6-trihydroxy-5-oxohexanoate

InChI

InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3,6-8,12H,1-2H2,(H,10,11)/p-1/t3-,6+/m1/s1

InChI Key

UCYNJPYWOSFBAT-CVYQJGLWSA-M

Isomeric SMILES

C([C@H]([C@@H](C(=O)CO)O)O)C(=O)[O-]

SMILES

C(C(C(C(=O)CO)O)O)C(=O)[O-]

Canonical SMILES

C(C(C(C(=O)CO)O)O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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